Cas no 74307-73-6 (ethyl 3-aminocyclobutane-1-carboxylate)

Ethyl 3-aminocyclobutane-1-carboxylate is a cyclobutane derivative featuring both an amine and an ester functional group, making it a versatile intermediate in organic synthesis. Its strained cyclobutane ring enhances reactivity, enabling applications in the preparation of biologically active compounds, pharmaceuticals, and agrochemicals. The presence of the amino group allows for further functionalization, while the ethyl ester moiety offers flexibility in hydrolysis or transesterification reactions. This compound is particularly valuable in medicinal chemistry for constructing constrained scaffolds, improving metabolic stability, and modulating physicochemical properties. Its well-defined structure and synthetic utility make it a useful building block for researchers exploring novel chemical spaces.
ethyl 3-aminocyclobutane-1-carboxylate structure
74307-73-6 structure
Product Name:ethyl 3-aminocyclobutane-1-carboxylate
CAS No:74307-73-6
MF:C7H13NO2
MW:143.183622121811
CID:556208
PubChem ID:46224517
Update Time:2025-10-31

ethyl 3-aminocyclobutane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarboxylicacid, 3-amino-, ethyl ester
    • Ethyl3-aminocyclobutanecarboxylate
    • 3-Aminocyclobutanecarboxylic acid ethyl ester
    • ethyl 3-aminocyclobutane-1-carboxylate
    • ethyl-3-aminocyclobutane-1-carboxylate,trans-
    • CS-0057110
    • SCHEMBL13149938
    • SCHEMBL3099571
    • DTXSID80914813
    • Ethyl (1S,3S)-3-aminocyclobutane-1-carboxylate
    • EN300-147634
    • SB22504
    • 957793-97-4
    • 74307-73-6
    • FT-0761947
    • ETHYL 3-AMINOCYCLOBUTANECARBOXYLATE
    • AMY32164
    • EN300-372861
    • ethyl (1r,3r)-3-aminocyclobutane-1-carboxylate
    • F52406
    • EN300-372860
    • SCHEMBL3099567
    • SB22505
    • Ethyl cis-3-aminocyclobutanecarboxylate
    • (1s,3s)-ethyl 3-aminocyclobutanecarboxylate
    • 957793-91-8
    • trans-Ethyl 3-aminocyclobutanecarboxylate
    • Cyclobutanecarboxylic acid, 3-amino-, ethyl ester (6CI,9CI)
    • trans-3-Aminocyclobutanecarboxylic acid ethyl ester
    • cis-3-amino-cyclobutanecarboxylic acid ethyl ester
    • SCHEMBL20200047
    • AKOS006373495
    • AKOS006373496
    • RLWYQPWCTNGHEF-UHFFFAOYSA-N
    • BP-12054
    • RLWYQPWCTNGHEF-OLQVQODUSA-N
    • Ethyl(1S,3S)-3-aminocyclobutane-1-carboxylate
    • Inchi: 1S/C7H13NO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4,8H2,1H3
    • InChI Key: RLWYQPWCTNGHEF-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CC(C1)N)=O

Computed Properties

  • Exact Mass: 143.094628657g/mol
  • Monoisotopic Mass: 143.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.079
  • Boiling Point: 191 ºC
  • Flash Point: 62 ºC

ethyl 3-aminocyclobutane-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM203877-1g
ethyl 3-aminocyclobutane-1-carboxylate hydrochloride
74307-73-6 95%+
1g
$1255 2023-03-07
Chemenu
CM203877-1g
ethyl 3-aminocyclobutane-1-carboxylate hydrochloride
74307-73-6 95+%
1g
$611 2021-08-04
Enamine
EN300-147634-1.0g
ethyl 3-aminocyclobutane-1-carboxylate
74307-73-6
1.0g
$971.0 2023-07-08
Enamine
EN300-147634-0.05g
ethyl 3-aminocyclobutane-1-carboxylate
74307-73-6
0.05g
$816.0 2023-07-08
Enamine
EN300-147634-0.1g
ethyl 3-aminocyclobutane-1-carboxylate
74307-73-6
0.1g
$855.0 2023-07-08
Enamine
EN300-147634-0.25g
ethyl 3-aminocyclobutane-1-carboxylate
74307-73-6
0.25g
$893.0 2023-07-08
Enamine
EN300-147634-0.5g
ethyl 3-aminocyclobutane-1-carboxylate
74307-73-6
0.5g
$933.0 2023-07-08
Enamine
EN300-147634-2.5g
ethyl 3-aminocyclobutane-1-carboxylate
74307-73-6
2.5g
$1903.0 2023-07-08
Enamine
EN300-147634-5.0g
ethyl 3-aminocyclobutane-1-carboxylate
74307-73-6
5.0g
$2816.0 2023-07-08
Enamine
EN300-147634-10.0g
ethyl 3-aminocyclobutane-1-carboxylate
74307-73-6
10.0g
$4176.0 2023-07-08

Additional information on ethyl 3-aminocyclobutane-1-carboxylate

Professional Introduction to Ethyl 3-aminocyclobutane-1-carboxylate (CAS No. 74307-73-6)

Ethyl 3-aminocyclobutane-1-carboxylate (CAS No. 74307-73-6) is a significant compound in the field of chemical and pharmaceutical research, renowned for its versatile applications in drug development and biochemical studies. This compound, characterized by its cyclobutane ring substituted with an amino group at the 3-position and a carboxylate ester at the 1-position, has garnered considerable attention due to its structural uniqueness and potential biological activities.

The molecular structure of ethyl 3-aminocyclobutane-1-carboxylate contributes to its reactivity and utility in synthetic chemistry. The presence of both an amino group and a carboxylate ester makes it a valuable intermediate in the synthesis of more complex molecules. This structural motif is particularly interesting because it can serve as a building block for various pharmacophores, which are essential in designing drugs that interact with biological targets.

In recent years, ethyl 3-aminocyclobutane-1-carboxylate has been explored in the development of novel therapeutic agents. Its cyclobutane core is known to enhance the metabolic stability of drugs, making it an attractive scaffold for oral medications. Furthermore, the amino group can be further functionalized to introduce additional pharmacological properties, such as binding affinity or selectivity for specific biological receptors.

One of the most compelling aspects of ethyl 3-aminocyclobutane-1-carboxylate is its role in the synthesis of bioactive molecules. Researchers have leveraged this compound to create derivatives with potential applications in treating various diseases. For instance, studies have shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them promising candidates for developing new pain management therapies.

The chemical properties of ethyl 3-aminocyclobutane-1-carboxylate also make it a valuable tool in mechanistic studies. Its reactivity allows chemists to investigate reaction pathways and develop new synthetic strategies. By studying how this compound interacts with other molecules, researchers can gain insights into broader chemical principles that can be applied to other areas of synthetic chemistry.

Recent advancements in computational chemistry have further highlighted the importance of ethyl 3-aminocyclobutane-1-carboxylate. Molecular modeling techniques have been used to predict the behavior of this compound in various chemical reactions, providing a more efficient way to design experiments and optimize synthetic routes. These computational methods have enabled researchers to explore complex reaction mechanisms with greater precision, accelerating the discovery of new pharmaceuticals.

The pharmaceutical industry has also taken notice of ethyl 3-aminocyclobutane-1-carboxylate's potential. Several companies are investing in research to develop novel drugs based on this compound's structural framework. By incorporating it into drug candidates, they aim to improve drug efficacy, reduce side effects, and enhance patient compliance. This interest underscores the compound's significance as a key intermediate in modern drug development.

Beyond pharmaceutical applications, ethyl 3-aminocyclobutane-1-carboxylate has found utility in other scientific fields. For example, it is used as a ligand in coordination chemistry, where it helps stabilize metal complexes that can be employed in catalytic processes. Its ability to form stable bonds with metals makes it a valuable tool for developing new catalysts that can facilitate various chemical transformations.

The environmental impact of using ethyl 3-aminocyclobutane-1-carboxylate is another area of interest. Researchers are exploring sustainable synthetic routes to produce this compound with minimal environmental impact. By optimizing reaction conditions and using greener solvents, they aim to reduce waste and energy consumption during production. These efforts align with broader trends in green chemistry aimed at making pharmaceutical manufacturing more sustainable.

In conclusion, ethyl 3-aminocycлобутанecарбоксилат (CAS No. 74307-73-6) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique structure and reactivity make it a valuable intermediate in drug development, biochemical research, and catalytic processes. As research continues to uncover new uses for this compound, its importance is likely to grow even further, driving innovation and discovery in the chemical and pharmaceutical industries.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.